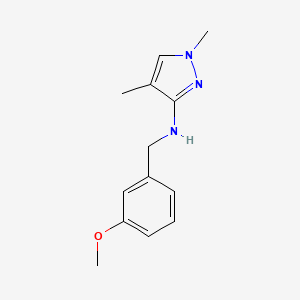![molecular formula C13H25N3 B11738338 {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine](/img/structure/B11738338.png)
{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and an isopropyl group, as well as a butylamine side chain. The compound’s distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The methyl and isopropyl groups are introduced through substitution reactions using appropriate alkyl halides.
Attachment of the Butylamine Side Chain: The final step involves the reaction of the substituted pyrazole with 3-methylbutylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Applications De Recherche Scientifique
{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methylbutyl)amine
- {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(4-methylbutyl)amine
Uniqueness
{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 3-methylbutylamine side chain. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H25N3 |
|---|---|
Poids moléculaire |
223.36 g/mol |
Nom IUPAC |
3-methyl-N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C13H25N3/c1-10(2)6-7-14-9-12-8-13(11(3)4)15-16(12)5/h8,10-11,14H,6-7,9H2,1-5H3 |
Clé InChI |
YNSCZWOKGHARQT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNCC1=CC(=NN1C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,2-difluoroethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11738263.png)
![3-[(3-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11738271.png)
![N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738273.png)

![Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine](/img/structure/B11738280.png)

![butyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738284.png)
![1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11738285.png)


amine](/img/structure/B11738294.png)
![1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11738300.png)
![1-(difluoromethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11738306.png)

